molecular formula C9H17Cl2N3 B115072 4-(1h-Imidazol-4-ylmethyl)piperidine 2hcl CAS No. 151070-82-5

4-(1h-Imidazol-4-ylmethyl)piperidine 2hcl

Cat. No.: B115072
CAS No.: 151070-82-5
M. Wt: 238.15 g/mol
InChI Key: VVWWKFUFLQTQND-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl is a chemical compound with the molecular formula C9H17Cl2N3 It is a derivative of piperidine, a six-membered ring containing nitrogen, and imidazole, a five-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl typically involves the reaction of piperidine with an imidazole derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazole, followed by the addition of piperidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated piperidine derivatives .

Scientific Research Applications

4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Imidazol-4-ylmethyl)piperidine 2HCl is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-(1H-imidazol-5-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWWKFUFLQTQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CN=CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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